Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside

Overview

Description

Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside is a vital component used in biomedicine . It is widely employed as a detergent and aids in the isolation and manipulation of proteins and biomolecules for research purposes . Its unique properties make it an effective tool in drug discovery, particularly in studying membrane proteins and glycoprotein structures .

Molecular Structure Analysis

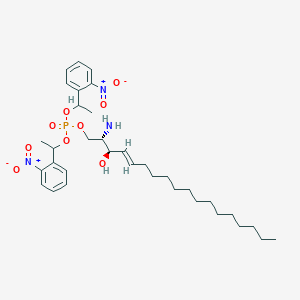

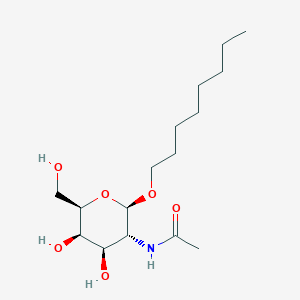

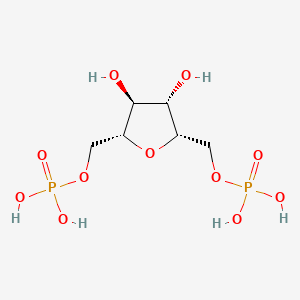

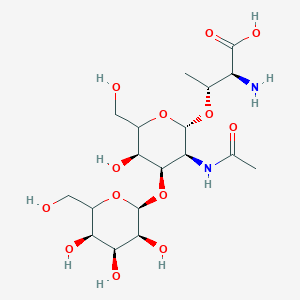

The molecular formula of Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside is C16H31NO6 . The IUPAC name is N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]acetamide . The InChI key is JXLKQDFJNOXCNT-IBEHDNSVSA-N .Scientific Research Applications

Application in HIV Research

Specific Scientific Field

Immunology, Virology

Summary of the Application

The compound Benzyl-2-Acetamido-2-Deoxy-α-d-Galactopyranoside (BAGN), which is structurally similar to Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside, has been used in research related to the Human Immunodeficiency Virus (HIV). It was found to increase HIV replication and viral outgrowth efficacy in vitro .

Methods of Application or Experimental Procedures

The compound BAGN was used to inhibit O-glycosylation in several cell lines. The researchers treated PHA-blast target cells with BAGN and observed an increase in the percentage of HIV-infected cells, the per-cell amount of HIV p24 protein, and the viral particles in culture supernatants compared to BAGN-free cultures .

Results or Outcomes

The treatment with BAGN increased the percentage of HIV-infected cells, the per-cell amount of HIV p24 protein, and the viral particles in culture supernatants. Initiating infection with virus previously grown in the presence of BAGN further increased these parameters .

Application in Synthesis of 2-Acetamido-2-deoxy-b-D-Glucopyranosides

Specific Scientific Field

Organic Chemistry, Carbohydrate Chemistry

Summary of the Application

A compound similar to Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside, 2-Methyl-(1,2-dideoxy-5,6-O-isopropylidene-a-D-glucofurano)-[2,1-d]-2-oxazoline, was used in the synthesis of 2-Acetamido-2-deoxy-b-D-Glucopyranosides .

Methods of Application or Experimental Procedures

The compound was used in a glycosylation reaction with anhydrous alcohol and p-TsOH or CSA .

Results or Outcomes

The reaction resulted in the formation of Methyl 2-Acetamido-2-deoxy-b-D-glucopyranoside .

Application in Drug Discovery

Specific Scientific Field

Pharmaceutical Sciences, Biochemistry

Summary of the Application

Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside is widely employed as a detergent in drug discovery. It aids in the isolation and manipulation of proteins and biomolecules for research purposes .

Methods of Application or Experimental Procedures

The compound is used as a detergent to isolate and manipulate proteins and biomolecules. It is particularly effective in studying membrane proteins and glycoprotein structures .

Results or Outcomes

The use of Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside as a detergent has facilitated the study of membrane proteins and glycoprotein structures, contributing to advancements in drug discovery .

Application in Cancer Research

Specific Scientific Field

Oncology, Biochemistry

Summary of the Application

Benzyl- N -acetyl-α-galactosaminide, a compound similar to Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside, has been found to suppress mucin biosynthesis and inhibit MUC1 expression in the breast cancer cell line MDF-7 .

Methods of Application or Experimental Procedures

The compound was used to inhibit glycosyltransferase incorporation of glucosamine into O-glycans, which resulted in the suppression of mucin biosynthesis and inhibition of MUC1 expression .

Results or Outcomes

The treatment with Benzyl- N -acetyl-α-galactosaminide led to the suppression of mucin biosynthesis and inhibition of MUC1 expression in the breast cancer cell line MDF-7 .

Future Directions

properties

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO6/c1-3-4-5-6-7-8-9-22-16-13(17-11(2)19)15(21)14(20)12(10-18)23-16/h12-16,18,20-21H,3-10H2,1-2H3,(H,17,19)/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLKQDFJNOXCNT-IBEHDNSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101224145 | |

| Record name | Octyl 2-(acetylamino)-2-deoxy-β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101224145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside | |

CAS RN |

383417-49-0 | |

| Record name | Octyl 2-(acetylamino)-2-deoxy-β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383417-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl 2-(acetylamino)-2-deoxy-β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101224145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B1140008.png)

![Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate](/img/structure/B1140026.png)